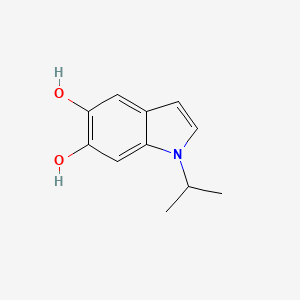![molecular formula C40H51ClN6O B12929971 4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)
4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a biphenyl core, an imidazole ring, and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile involves multiple steps. One common method starts with the condensation of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction to form 2-butyl-1H-imidazole-5(4H)-ketone. This intermediate is then reacted with N,N-dimethylformamide in the presence of phosphorus oxychloride to yield 2-butyl-4-chloro-5-formylimidazole
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4’-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole and piperazine moieties.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
科学研究应用
4’-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antihypertensive effects.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4’-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antihypertensive properties may be attributed to its ability to inhibit certain enzymes involved in blood pressure regulation .
相似化合物的比较
Similar Compounds
2-Butyl-4-chloro-5-formylimidazole: A key intermediate in the synthesis of the target compound.
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: Another related compound with similar structural features.
Uniqueness
4’-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile stands out due to its complex structure, which combines multiple functional groups and moieties
属性
分子式 |
C40H51ClN6O |
|---|---|
分子量 |
667.3 g/mol |
IUPAC 名称 |
2-[4-[[2-butyl-4-chloro-5-[[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl-propylamino]methyl]imidazol-1-yl]methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C40H51ClN6O/c1-4-6-17-39-43-40(41)37(47(39)30-32-18-20-33(21-19-32)35-14-8-7-13-34(35)29-42)31-45(22-5-2)24-12-11-23-44-25-27-46(28-26-44)36-15-9-10-16-38(36)48-3/h7-10,13-16,18-21H,4-6,11-12,17,22-28,30-31H2,1-3H3 |
InChI 键 |
RGKPCMMDSOFJIK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)CN(CCC)CCCCN4CCN(CC4)C5=CC=CC=C5OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one](/img/structure/B12929890.png)
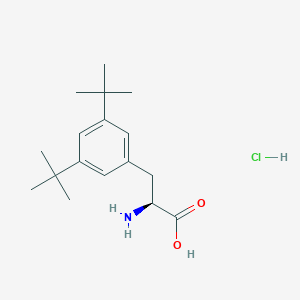
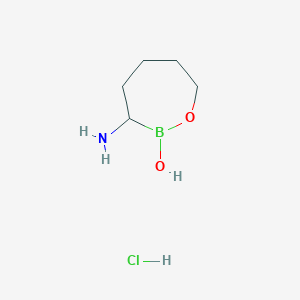
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
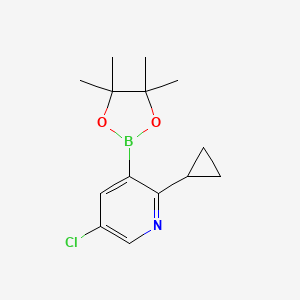
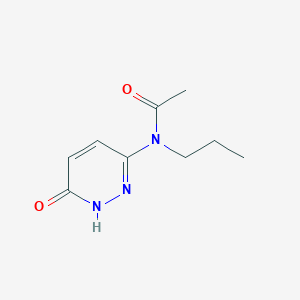
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)
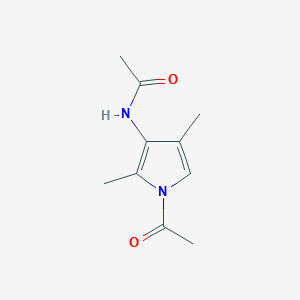
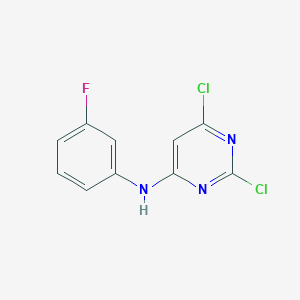
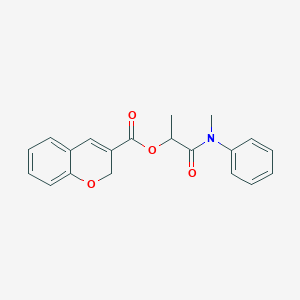
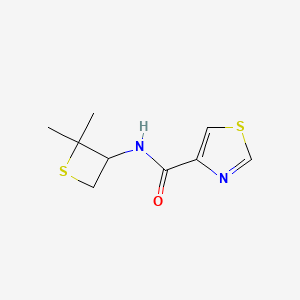
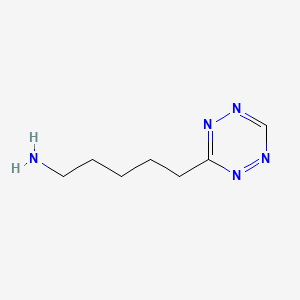
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
